Leuprolide (1-3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

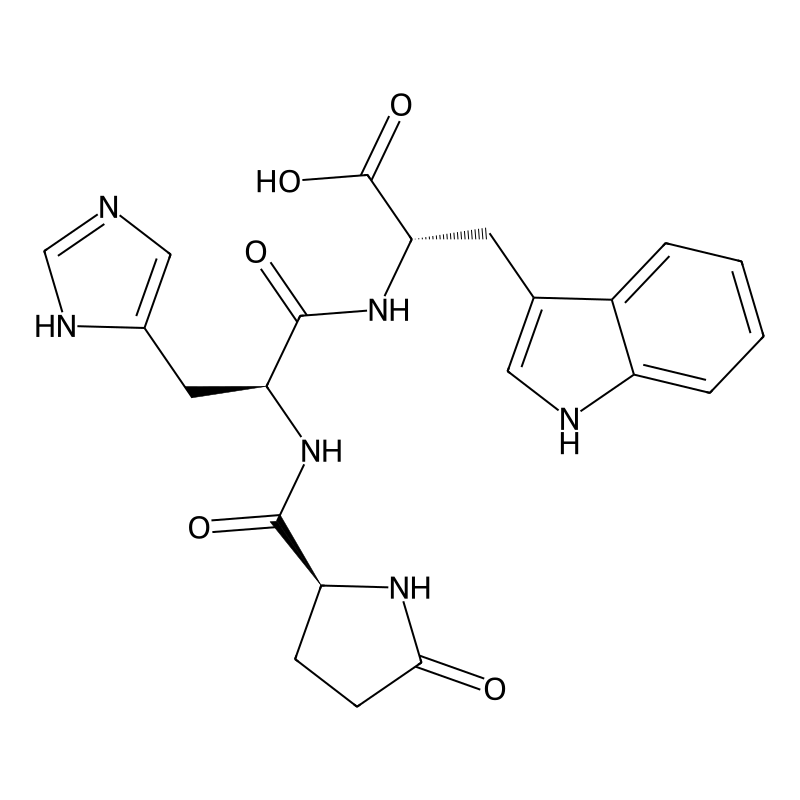

Leuprolide, also known as leuprorelin, is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH). It is primarily used in the medical field for the treatment of hormone-sensitive conditions such as advanced prostate cancer, endometriosis, uterine leiomyomata, and central precocious puberty. The compound is characterized by its ability to act as a superagonist at GnRH receptors, leading to an initial surge in luteinizing hormone and follicle-stimulating hormone levels, followed by a significant reduction in these hormones due to receptor desensitization after prolonged exposure .

Leuprolide's chemical structure includes a D-amino acid (D-leucyl) which enhances its stability and extends its half-life in circulation from a few minutes to approximately three hours. This property allows for various formulations, including daily injections and long-acting depot forms that can be administered every few months .

Leuprolide undergoes metabolic transformations primarily through hydrolysis by peptidases in the bloodstream. The major metabolic pathways involve the breakdown into smaller inactive peptides, such as pentapeptides and tripeptides, which are further catabolized. Studies indicate that less than 5% of the administered dose is excreted unchanged in urine, highlighting its extensive metabolism .

The chemical formula of leuprolide is , with a molar mass of approximately 1209.421 g/mol. Its structure allows it to bind effectively to GnRH receptors, initiating the desired hormonal modulation .

Leuprolide is synthesized through solid-phase peptide synthesis techniques. The process involves coupling protected amino acids on a resin support to form the peptide chain sequentially. The final product undergoes deprotection and purification steps to yield the active compound.

The synthesis typically includes:

- Coupling: Sequential addition of protected amino acids.

- Deprotection: Removal of protecting groups to reveal functional side chains.

- Cleavage: Detaching the peptide from the resin.

- Purification: Using high-performance liquid chromatography to isolate pure leuprolide .

Leuprolide is utilized in various therapeutic contexts:

- Prostate Cancer: It serves as a palliative treatment option by reducing testosterone levels.

- Endometriosis: Helps manage symptoms by lowering estrogen production.

- Uterine Leiomyomata: Reduces tumor size and associated bleeding.

- Central Precocious Puberty: Delays early onset puberty by inhibiting sex hormone production .

Additionally, leuprolide is included in transgender hormone therapy protocols for individuals seeking gender-affirming treatments.

Leuprolide can interact with other medications, particularly those affecting hormonal pathways. Notable interactions include:

- Norethisterone: Co-administration may increase risks of severe side effects such as vision loss and thromboembolic events.

- Antidepressants: Patients with a history of depression may experience exacerbated symptoms when treated with leuprolide .

Clinical studies have shown that monitoring is essential when combining leuprolide with other therapies due to potential adverse effects.

Several compounds share structural or functional similarities with leuprolide, primarily within the class of gonadotropin-releasing hormone analogues. These include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Goserelin | Longer half-life; used for prostate cancer and breast cancer | Administered as an implant for sustained release |

| Triptorelin | Used for precocious puberty; similar mechanism of action | Different amino acid composition affecting potency |

| Buserelin | Effective for prostate cancer; similar receptor binding | Slightly different pharmacokinetics |

| Nafarelin | Used for endometriosis; nasal spray formulation | Unique delivery method compared to injections |

Leuprolide stands out due to its specific D-amino acid incorporation which enhances stability and potency compared to its analogues. Its diverse formulations allow for flexible dosing regimens tailored to patient needs .

High-Performance Liquid Chromatography represents the cornerstone analytical technique for leuprolide characterization, offering robust separation capabilities essential for pharmaceutical quality control and research applications [1] [2]. The synthetic nonapeptide structure of leuprolide, with its sequence pyroglutamic acid-histidine-tryptophan-serine-tyrosine-D-leucine-leucine-arginine-proline-ethylamide, presents unique chromatographic challenges due to its amphiphilic nature and multiple ionizable groups [3].

Reversed-phase chromatographic systems utilizing octadecylsilane stationary phases have emerged as the preferred approach for leuprolide analysis [4] [5]. The European Pharmacopoeia method employs C18 columns with dimensions of 150 × 4.6 millimeters and particle sizes of 5 micrometers, achieving comprehensive separation of leuprolide from related substances and degradation products [4]. Mobile phase systems typically consist of water and acetonitrile with acid modifiers, such as formic acid or phosphoric acid, to ensure proper ionization control and peak shape optimization [2] [6].

The YMC-Pack ODS-A method represents a significant advancement in stability-indicating assay development, utilizing a 150 × 4.6 millimeter column packed with 3-micrometer particles [5]. This method employs a binary gradient system with Mobile Phase A consisting of triethylamine buffer in water combined with an organic mixture of acetonitrile and n-propanol in a 60:40 ratio, while Mobile Phase B maintains a 50:50 ratio of buffer to organic mixture [5]. The gradient elution profile enables baseline separation of leuprolide from degradation products within a 12-15 minute analysis time, with ultraviolet detection at 220 nanometers providing adequate sensitivity for pharmaceutical applications [5].

Waters Atlantis Hydrophilic Interaction Liquid Chromatography C18 columns have demonstrated exceptional performance for bioanalytical applications, particularly when coupled with mass spectrometric detection [2]. These columns, with dimensions of 150 × 2.1 millimeters and 5-micrometer particle size, operate with an acetate buffer at pH 3 combined with acetonitrile in a 25:75 ratio, achieving rapid 3-minute analysis times suitable for high-throughput sample processing [2].

Phenomenex Kinetex XB C18 columns represent the latest generation of chromatographic technology for leuprolide analysis, featuring 2.6-micrometer core-shell particles that provide enhanced efficiency and resolution [7]. The compact 2.1 × 50 millimeter dimensions enable rapid 5-minute gradient separations using 0.1% formic acid in water and acetonitrile mobile phases at flow rates of 0.6 milliliters per minute [7]. These conditions are particularly advantageous for liquid chromatography-mass spectrometry applications where minimal dead volume and rapid equilibration are essential [7].

The Newcrom R1 stationary phase offers unique selectivity advantages for basic peptides like leuprolide due to its low silanol activity design [6]. This reverse-phase column provides improved peak symmetry and reduced tailing effects commonly observed with conventional C18 phases when analyzing compounds containing basic amino acid residues [6]. Mobile phases incorporating phosphoric acid or formic acid enable optimal separation performance with detection wavelengths of 220 and 254 nanometers [6].

Method development strategies for leuprolide high-performance liquid chromatography emphasize the optimization of pH, organic modifier composition, and gradient slope to achieve maximum selectivity [8]. The ionizable histidine and arginine residues within the leuprolide structure require careful pH control, typically maintained between 2.5 and 4.0, to ensure consistent retention behavior and peak shape [2] [6]. Temperature control at 40-55°C enhances chromatographic efficiency and reduces analysis time while maintaining method robustness [7].

Validation parameters for leuprolide high-performance liquid chromatography methods demonstrate linearity ranges from 80-150 micrograms per milliliter with correlation coefficients exceeding 0.999 [5]. Precision studies yield relative standard deviation values below 2% for retention time and less than 5% for peak area measurements [5]. Accuracy evaluations at 50%, 100%, and 150% of nominal concentrations show recovery values within 98-102%, confirming method reliability for quantitative applications [5].

Stability-Indicating Assay Development

Stability-indicating analytical methodology development for leuprolide requires comprehensive evaluation of all potential degradation pathways to ensure complete separation and quantification of the active pharmaceutical ingredient from related substances [5] [9]. The synthetic nonapeptide undergoes multiple degradation mechanisms including hydrolysis, oxidation, isomerization, and aggregation, necessitating sophisticated analytical approaches capable of resolving these diverse impurities [10] [9].

Forced degradation studies constitute the foundation of stability-indicating method development, exposing leuprolide to acidic, alkaline, thermal, photolytic, and humidity stress conditions [5]. Acidic degradation studies typically employ 0.1-1.0 molar hydrochloric acid at elevated temperatures of 60-80°C for predetermined time intervals, generating characteristic hydrolysis products through backbone cleavage [5] [9]. The predominant hydrolytic degradation occurs C-terminal to tryptophan-3, serine-4, tyrosine-5, leucine-6, and leucine-7 residues, producing truncated peptide fragments with distinct chromatographic retention characteristics [9].

Alkaline stress conditions using 0.1-1.0 molar sodium hydroxide promote different degradation pathways compared to acidic conditions, with increased emphasis on side-chain modifications and deamidation reactions [5]. The asparagine and glutamine residues, while not present in the native leuprolide sequence, can form through secondary reactions, creating additional complexity in the degradation profile [9].

Thermal degradation studies conducted at temperatures ranging from 60-80°C in dry heat conditions reveal concentration-dependent degradation kinetics [9]. Higher peptide concentrations exhibit increased aggregation propensity, while lower concentrations favor monomeric degradation pathways including isomerization and oxidation [9]. The degradation follows apparent first-order kinetics with activation energy values of 22.6 ± 1.2 kilocalories per mole [9].

Photolytic degradation assessment using International Conference on Harmonisation recommended conditions of 1.2 million lux hours visible light and 200 watt hours per square meter ultraviolet light exposure identifies photo-oxidation as the primary degradation mechanism [5]. Tryptophan residues demonstrate particular susceptibility to ultraviolet-induced oxidation, forming characteristic products with mass increases of 16 and 32 daltons corresponding to mono- and di-oxidation species [9].

Humidity-induced degradation studies at 75% relative humidity and 40°C demonstrate the critical importance of moisture content in leuprolide stability [10]. Dimethyl sulfoxide formulations show superior stability compared to aqueous systems, with moisture content directly correlating with degradation rate acceleration [10]. Aprotic solvents minimize chemical degradation by reducing nucleophilic attack mechanisms responsible for hydrolytic breakdown [10].

Chromatographic separation optimization for stability-indicating assays requires careful selection of stationary phase chemistry and mobile phase composition to achieve baseline resolution between leuprolide and all potential degradation products [5]. Multi-column screening approaches utilizing different selectivity mechanisms, including reversed-phase, hydrophilic interaction liquid chromatography, and ion-exchange modes, enable comprehensive impurity profiling [8].

The degradation product distribution varies significantly with formulation conditions and stress parameters [10]. Aqueous formulations demonstrate degradation product proportions of hydrolysis > aggregation > isomerization > oxidation, while dimethyl sulfoxide systems exhibit aggregation > oxidation > hydrolysis > isomerization patterns [10]. These fundamental differences necessitate method adaptability to accommodate various pharmaceutical formulation matrices.

Detection wavelength selection for stability-indicating assays typically employs dual-wavelength monitoring at 214 and 220 nanometers to ensure adequate sensitivity for both leuprolide and degradation products [5]. The 214-nanometer wavelength provides universal peptide bond detection, while 220 nanometers offers enhanced selectivity for aromatic amino acid residues present in tryptophan and tyrosine [5].

Resolution requirements for stability-indicating methods mandate baseline separation with resolution values exceeding 2.0 between leuprolide and the closest eluting impurity [5]. Peak purity assessment using photodiode array detection or mass spectrometric confirmation ensures chromatographic peak homogeneity and confirms the absence of co-eluting interferences [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric characterization of leuprolide employs electrospray ionization techniques to generate protonated molecular ions for subsequent structural elucidation through collision-induced dissociation [2] [11]. The molecular ion of leuprolide appears at mass-to-charge ratio 605.5 in positive ionization mode, corresponding to the protonated form of the synthetic nonapeptide [2] [12]. Doubly charged species at mass-to-charge ratio 303.3 provide additional confirmation of molecular weight and enable charge state determination [13].

Electrospray ionization efficiency for leuprolide benefits from the presence of basic amino acid residues, particularly histidine-2 and arginine-8, which facilitate protonation and ion formation [12]. Mobile phase additives including formic acid and trifluoroacetic acid enhance ionization efficiency and improve signal stability during continuous infusion experiments [2] [14]. The heated electrospray ionization probe technology provides enhanced desolvation efficiency, resulting in improved signal-to-noise ratios and lower detection limits [14].

Collision-induced dissociation fragmentation of leuprolide generates characteristic product ions that enable structural confirmation and sequence determination [2] [15]. The most abundant fragment ion appears at mass-to-charge ratio 249.1, corresponding to the b2 ion formed through cleavage between histidine-2 and tryptophan-3 residues [2]. This fragment retains the N-terminal pyroglutamic acid and histidine residues, providing diagnostic information about the peptide terminus [2].

The immonium ion series provides valuable structural information, with the histidine immonium ion at mass-to-charge ratio 110.2 serving as a highly specific diagnostic fragment [2]. Tryptophan immonium ions appear at mass-to-charge ratio 159.1, while tyrosine contributes ions at mass-to-charge ratio 136.1 [15]. These low-mass fragments enable amino acid composition determination and support sequence confirmation studies [15].

Y-type fragment ions generated through C-terminal directed cleavage provide complementary structural information to the b-ion series [15]. The y7 ion at mass-to-charge ratio 775.5 corresponds to cleavage between histidine-2 and tryptophan-3, while the y6 ion at mass-to-charge ratio 609.4 represents loss of the N-terminal dipeptide [15]. Progressive y-ion formation enables complete sequence determination through systematic amino acid loss identification [15].

Oxidative modification products of leuprolide exhibit characteristic mass shifts that enable identification through high-resolution mass spectrometry [9] [15]. Tryptophan oxidation products display mass increases of 15.994 daltons for mono-oxidation and 31.990 daltons for di-oxidation species [9]. The oxidized tryptophan residues undergo further fragmentation to produce modified b- and y-ion series with corresponding mass shifts [15].

Aggregation products of leuprolide appear as higher molecular weight species in mass spectrometric analysis, typically observed as dimeric forms at mass-to-charge ratios corresponding to twice the monomeric molecular weight [9]. These aggregated species exhibit reduced fragmentation efficiency compared to monomeric forms, often requiring higher collision energies to achieve adequate structural information [16].

Deuterium-labeled internal standards for leuprolide quantification utilize isotopically labeled amino acids incorporated during peptide synthesis [2] [17]. The leuprolide-13C6-15N internal standard exhibits a molecular ion at mass-to-charge ratio 609.1, providing a mass shift of 3.6 daltons from the native compound [2]. Fragmentation patterns of the labeled standard parallel those of the unlabeled analyte, with corresponding mass shifts observed in all product ions [2].

Multiple reaction monitoring transitions for leuprolide quantification optimize sensitivity and selectivity for bioanalytical applications [2] [14]. The primary transition monitors the molecular ion at mass-to-charge ratio 605.5 fragmenting to the b2 ion at mass-to-charge ratio 249.1, while the secondary transition utilizes the immonium ion at mass-to-charge ratio 110.2 [2]. These transitions provide specificity factors exceeding 1000:1 against interfering matrix components [2].

Product ion scan experiments enable comprehensive fragmentation pathway elucidation through systematic collision energy optimization [15]. Low collision energies of 10-20 electron volts favor simple cleavage reactions producing b- and y-ion series, while higher energies of 30-50 electron volts promote secondary fragmentation and immonium ion formation [15]. The collision energy optimization balances fragmentation completeness with spectral complexity to maximize structural information content [15].

Forced Degradation Studies and Impurity Profiling

Comprehensive forced degradation studies of leuprolide reveal four primary degradation pathways: hydrolysis, oxidation, isomerization, and aggregation, each exhibiting distinct kinetic profiles and product distributions dependent upon environmental conditions [10] [9] [16]. The synthetic nonapeptide demonstrates remarkable sensitivity to environmental stressors, with degradation kinetics following apparent first-order decay models under most experimental conditions [9].

Hydrolytic degradation represents the predominant pathway under aqueous conditions, with backbone cleavage occurring preferentially at peptide bonds adjacent to amino acids with nucleophilic side chains [10] [9]. Mass spectrometric identification confirms hydrolysis products resulting from cleavage C-terminal to tryptophan-3, serine-4, tyrosine-5, leucine-6, and leucine-7 residues [9]. The most abundant hydrolysis product corresponds to the N-terminal pentapeptide pyroglutamic acid-histidine-tryptophan-serine-tyrosine, with molecular weight 748.3 daltons [9].

N-terminal hydrolysis produces des-pyroglutamic acid and des-histidine variants through sequential amino acid loss from the peptide terminus [10]. These degradation products exhibit altered chromatographic retention and mass spectrometric fragmentation patterns compared to the parent compound [9]. Acetylation reactions occurring under aqueous conditions modify the N-terminal pyroglutamic acid residue, creating additional structural variants with distinct analytical signatures [10].

Oxidative degradation primarily affects the tryptophan-3 residue, generating multiple oxidation products with mass increases of 16, 32, and 48 daltons corresponding to mono-, di-, and tri-oxidation species [9]. High-resolution mass spectrometry identifies specific oxidation sites through characteristic fragmentation patterns showing modified b- and y-ion series [15]. Kynurenine formation through tryptophan side-chain oxidation produces a characteristic mass shift of +3.979 daltons and altered ultraviolet absorption properties [9].

Serine β-elimination reactions occur preferentially under non-aqueous conditions, particularly in dimethyl sulfoxide formulations, producing dehydroalanine residues with a net mass loss of 18 daltons [10] [9]. The dehydroalanine intermediate demonstrates enhanced reactivity toward nucleophilic addition reactions, potentially leading to cross-linking and aggregation phenomena [9]. Detection of serine β-elimination products requires careful chromatographic optimization due to their chemical instability [9].

Isomerization reactions affect multiple amino acid residues, with histidine-2, tryptophan-3, and serine-4 showing particular susceptibility to racemization under stress conditions [9]. Chiral chromatographic analysis confirms the presence of D-amino acid residues in aged leuprolide samples, with the proportion of D-isomers increasing with temperature and time [9]. These isomeric impurities exhibit identical molecular weights but display different chromatographic retention times and potentially altered biological activity [9].

Aggregation phenomena involve intermolecular interactions leading to dimer and higher-order oligomer formation [10] [9]. Size exclusion chromatography reveals aggregated species with apparent molecular weights ranging from 1200 to 3000 daltons, suggesting dimer through pentamer formation [9]. The aggregation propensity increases with peptide concentration and is particularly pronounced in dimethyl sulfoxide formulations at elevated temperatures [10] [9].

Temperature-dependent degradation studies demonstrate activation energy values of 22.6 ± 1.2 kilocalories per mole for overall leuprolide degradation [9]. However, individual degradation pathways exhibit different temperature dependencies, with oxidation reactions decreasing and isomerization reactions increasing at elevated temperatures in dimethyl sulfoxide systems [10]. This temperature-dependent pathway switching complicates accelerated stability predictions and necessitates pathway-specific kinetic modeling [9].

Concentration effects on degradation kinetics reveal complex dependencies related to intermolecular interactions and solution chemistry [9]. Lower peptide concentrations of 50 milligrams per milliliter favor oxidative and hydrolytic pathways, while higher concentrations of 400 milligrams per milliliter promote aggregation reactions [9]. The concentration-dependent pathway distribution has significant implications for pharmaceutical formulation development and stability prediction [9].

Solvent effects profoundly influence degradation pathway distributions, with aqueous systems favoring hydrolysis > aggregation > isomerization > oxidation, while dimethyl sulfoxide formulations exhibit aggregation > oxidation > hydrolysis > isomerization patterns [10]. Moisture content in non-aqueous systems directly correlates with degradation rate acceleration, emphasizing the critical importance of water activity control in pharmaceutical manufacturing [10].

Impurity profiling methodologies employ multi-dimensional analytical approaches combining reversed-phase liquid chromatography, hydrophilic interaction liquid chromatography, and ion-exchange chromatography to achieve comprehensive separation of degradation products [18]. Mass spectrometric detection enables molecular weight determination and structural characterization of unknown impurities, while nuclear magnetic resonance spectroscopy provides detailed structural confirmation for isolated degradation products [18].